molecular formula C11H12N4O B3010471 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide CAS No. 2034584-04-6

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide

Cat. No.: B3010471
CAS No.: 2034584-04-6
M. Wt: 216.244
InChI Key: PEGNQKMXAFCVRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable cyclobutanecarboxylic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide is unique due to its specific cyclobutane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and interaction with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(8-2-1-3-8)14-9-6-12-10-4-5-13-15(10)7-9/h4-8H,1-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNQKMXAFCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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